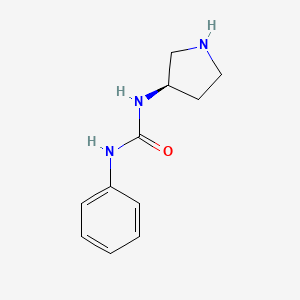

(R)-1-Phenyl-3-(pyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-1-Phenyl-3-(pyrrolidin-3-yl)urea, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It is a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

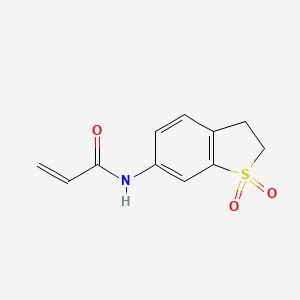

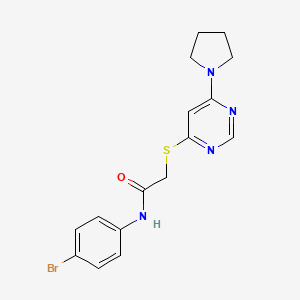

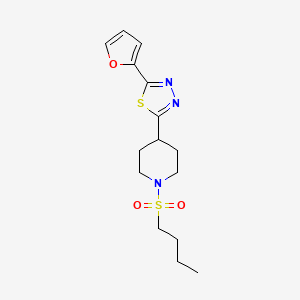

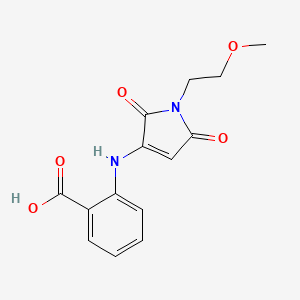

The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold for designing biologically active compounds. Here’s why it’s so intriguing:

- Target Selectivity : Pyrrolidine derivatives exhibit target selectivity. For instance, compounds with phenyl groups at R₁, aromatic or heteroaromatic rings at R₂, and benzenesulfonamides at R₃ have been investigated .

- Example Compound : Consider 1-((3S)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea (IC₅₀ = 1.1 nM in binding assay) .

Plant Hormone Analogues

- Indole Derivatives : Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation. Indole derivatives have diverse biological and clinical applications .

Mechanism of Action

Target of Action

The primary target of the compound ®-1-Phenyl-3-(pyrrolidin-3-yl)urea is the Vanilloid Receptor-1 (VR1/TRPV1) . This receptor is a nonselective cation channel, predominantly expressed by sensory neurons, and plays a key role in the detection of noxious painful stimuli .

Mode of Action

®-1-Phenyl-3-(pyrrolidin-3-yl)urea acts as a potent competitive antagonist of the capsaicin-mediated activation of the human TRPV1 receptor . It inhibits the capsaicin, acid, or heat-mediated activation of human TRPV1 . This compound also shows a degree of voltage dependence, suggesting an effective enhancement of antagonist action at negative potentials .

Biochemical Pathways

The biochemical pathways affected by ®-1-Phenyl-3-(pyrrolidin-3-yl)urea involve the regulation of immune checkpoints . The compound’s interaction with its targets can inhibit the activation of these checkpoints, thereby preventing the suppression of effector T cells’ function in the tumor microenvironment .

Result of Action

The molecular and cellular effects of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea’s action involve the inhibition of the TRPV1 receptor . This inhibition can prevent the detection of noxious painful stimuli, potentially providing relief in conditions such as chronic pain, migraine, and gastrointestinal disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s efficacy can be influenced by factors such as the patient’s physiological condition, the presence of other medications, and individual genetic variations affecting drug metabolism.

properties

IUPAC Name |

1-phenyl-3-[(3R)-pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(14-10-6-7-12-8-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEMXUIOODAQAE-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Phenyl-3-(pyrrolidin-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)

![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)

![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)

![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)